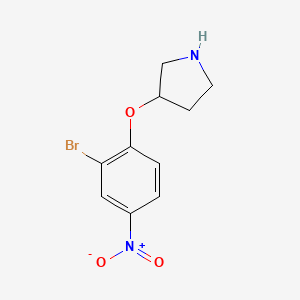

3-(2-Bromo-4-nitrophenoxy)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrN2O3 |

|---|---|

Molecular Weight |

287.11 g/mol |

IUPAC Name |

3-(2-bromo-4-nitrophenoxy)pyrrolidine |

InChI |

InChI=1S/C10H11BrN2O3/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2 |

InChI Key |

RGEBSYLKVWQSJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Bromo 4 Nitrophenoxy Pyrrolidine and Its Analogues

Retrosynthetic Analysis Pertaining to 3-(2-Bromo-4-nitrophenoxy)pyrrolidine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, readily available starting materials through a series of logical steps known as "disconnections," which represent the reverse of known chemical reactions. wikipedia.orgslideshare.net

For this compound, the most logical initial disconnection is the ether linkage (C-O bond), as this is a common functional group formed through well-established reactions like the Williamson ether synthesis or the Mitsunobu reaction. This disconnection yields two key synthons: a 3-pyrrolidinyl cation (or an equivalent electrophile) and a 2-bromo-4-nitrophenoxide anion (a nucleophile).

The corresponding synthetic equivalents for these synthons are 3-hydroxypyrrolidine and 2-bromo-4-nitrophenol (B183087). The forward synthesis would, therefore, involve coupling these two precursors. 3-Hydroxypyrrolidine itself can be further disconnected or sourced commercially. The 2-bromo-4-nitrophenol precursor is synthesized from simpler aromatic compounds. This strategic breakdown simplifies the synthetic challenge into two manageable objectives: the synthesis of the pyrrolidine (B122466) core and the synthesis of the substituted phenol (B47542) moiety.

Synthetic Routes to the Pyrrolidine Core

The pyrrolidine ring is a privileged structural motif found in numerous natural products and pharmaceutical agents. rsc.orgacs.org Its synthesis, particularly with stereochemical control, is a well-researched area of organic chemistry.

Achieving stereoselectivity in the synthesis of substituted pyrrolidines is crucial, as the biological activity of chiral molecules often depends on their specific enantiomeric form. mappingignorance.org Several robust methods have been developed to this end.

One major strategy involves using chiral starting materials from the "chiral pool," such as the amino acids proline and 4-hydroxyproline. mdpi.com These compounds provide a pre-existing, optically pure pyrrolidine skeleton that can be chemically modified. For instance, (S)-prolinol, derived from the reduction of proline, serves as a versatile starting point for various pyrrolidine-containing drugs. mdpi.com Similarly, optically pure 3-hydroxypyrrolidine can be prepared from starting materials like (R)-3-hydroxy-L-proline or D-malic acid, though these routes can be expensive for large-scale production. google.com

Another powerful technique is the diastereoselective reduction of highly substituted pyrroles. Heterogeneous catalytic hydrogenation of pyrrole (B145914) systems can create up to four new stereocenters with high diastereoselectivity. acs.orgnih.gov The reaction is believed to proceed in a two-step sequence where the initial reduction of a substituent directs the subsequent hydrogenation of the pyrrole ring from a single face. acs.orgnih.gov

| Method | Starting Material Example | Key Transformation | Stereocontrol |

| Chiral Pool Synthesis | (S)-Proline | Reduction of carboxylic acid | Inherited from starting material |

| Asymmetric Cyclization | Acyclic aminoaldehydes | Intramolecular cyclization | Use of chiral catalysts or auxiliaries |

| Diastereoselective Reduction | Substituted Pyrroles | Catalytic hydrogenation (e.g., Rh/Al2O3) | Substrate-directed |

The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) is one of the most efficient and atom-economical methods for constructing the pyrrolidine ring. mappingignorance.orgwikipedia.org This reaction can simultaneously generate multiple stereocenters with a high degree of control. mappingignorance.orgacs.org

Azomethine ylides are typically unstable and are generated in situ. A common method for their formation is the thermal or metal-catalyzed reaction of an imine derived from an α-amino acid ester. acs.orgmdpi.com The choice of metal catalyst (e.g., Ag(I), Cu(I), Cu(II)) and chiral ligand is critical for achieving high enantioselectivity. mappingignorance.orgnih.gov The reaction's versatility allows for the synthesis of a wide array of densely substituted pyrrolidines by varying the components of the azomethine ylide and the alkene. rsc.orgacs.org

| Catalyst System | Dipolarophile Example | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Ag₂CO₃ | N-tert-Butanesulfinyl imino ester | Good to Excellent | N/A (Chiral auxiliary) |

| Cu(I) / Chiral Ligand | Fluorinated Styrenes | >20:1 | 72–96% |

| Ag(I) / Chiral Ligand | Maleimides | >99:1 | up to 99% |

An alternative to building the ring from scratch is to modify a pre-existing, simpler pyrrolidine. This approach includes methods like the ring contraction of pyridines or the direct functionalization of C-H bonds.

Recent advancements have shown that pyridines can undergo a photo-promoted ring contraction with silylborane to yield pyrrolidine derivatives. researchgate.netnih.gov This method transforms abundant and inexpensive pyridines into more complex and valuable pyrrolidine structures. nih.gov

Direct α-C–H functionalization of the pyrrolidine ring offers a streamlined route to substituted products. rsc.org For example, using a quinone monoacetal as an oxidizing agent in the presence of a base, an aryl group can be introduced directly at the α-position of the pyrrolidine ring in a redox-neutral process. rsc.org Another strategy involves the ring expansion of aziridines. An N-bromosuccinimide-induced cascade reaction of cinnamylaziridine can produce functionalized pyrrolidines with three stereocenters. rsc.org

Strategies for the 2-Bromo-4-nitrophenoxy Moiety Synthesis

The synthesis of the aromatic portion of the target molecule, 2-bromo-4-nitrophenol, requires the controlled introduction of bromo and nitro substituents onto a phenol ring.

The synthesis of 2-bromo-4-nitrophenol typically involves electrophilic aromatic substitution on a phenol derivative. The directing effects of the hydroxyl, nitro, and bromo groups must be carefully considered to achieve the desired 1,2,4-substitution pattern.

A common route starts with p-nitrophenol. The hydroxyl group is a strong activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director. In p-nitrophenol, the positions ortho to the hydroxyl group are activated. Therefore, bromination of p-nitrophenol using bromine in a solvent like acetic acid will introduce the bromine atom at one of the positions ortho to the hydroxyl group, yielding 2-bromo-4-nitrophenol.

Another potential, though less direct, route begins with benzene (B151609). This multi-step synthesis could involve:

Nitration of benzene to form nitrobenzene (B124822).

Bromination of nitrobenzene to yield m-bromonitrobenzene.

Reduction of the nitro group to an aniline (B41778).

Diazotization of the aniline followed by hydrolysis to a phenol.

This sequence, however, is more complex and may lead to isomeric mixtures. A more straightforward approach from benzene would be to first synthesize phenol, followed by nitration to p-nitrophenol, and then bromination. quora.com

| Starting Material | Reagents | Product | Key Consideration |

| p-Nitrophenol | Br₂ / Acetic Acid | 2-Bromo-4-nitrophenol | The -OH group directs bromination to the ortho position. |

| Phenol | 1. HNO₃/H₂SO₄ 2. Br₂/FeBr₃ | 2-Bromo-4-nitrophenol | Nitration yields a mixture of o- and p-nitrophenol; separation is required before bromination. |

| 2-Nitrophenol (B165410) | Bromide source, Oxidant, Acid | 4-Bromo-2-nitrophenol | An alternative isomer; conditions must be controlled to achieve desired regioselectivity. chemicalbook.com |

Halogenation and Nitration Methodologies on Aromatic Systems

The synthesis of the "2-bromo-4-nitrophenoxy" moiety is fundamentally reliant on electrophilic aromatic substitution (EAS) reactions. These reactions involve an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. organicchemistrytutor.comlibretexts.org The precise substitution pattern (ortho, meta, or para) is dictated by the directing effects of the substituents already present on the ring.

Nitration: The introduction of a nitro group (—NO₂) onto an aromatic ring is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. organicchemistrytutor.commasterorganicchemistry.com For a precursor like phenol, the hydroxyl (—OH) group is a strongly activating, ortho-, para-director. Therefore, nitration of phenol would yield a mixture of 2-nitrophenol and 4-nitrophenol.

Halogenation: The introduction of a bromine atom onto the aromatic ring is another classic EAS reaction. This typically requires a halogen (Br₂) and a Lewis acid catalyst, such as ferric bromide (FeBr₃). libretexts.org The catalyst polarizes the bromine molecule, generating a strong electrophile (Br⁺) that can attack the aromatic ring. organicchemistrytutor.com The regiochemical outcome of bromination also depends on the existing substituents. For instance, in an activated ring like anisole (B1667542) (phenyl methyl ether), bromination can proceed even without a catalyst, yielding predominantly the para-isomer due to the directing effect of the methoxy (B1213986) group. blogspot.com

To achieve the 2-bromo-4-nitro substitution pattern on a phenol precursor, a multi-step sequence is necessary, carefully considering the directing effects at each stage. A plausible route involves the nitration of phenol to yield 4-nitrophenol, followed by the bromination of this intermediate. The hydroxyl group's directing effect combined with the deactivating, meta-directing nature of the nitro group would favor the introduction of bromine at the position ortho to the hydroxyl group and meta to the nitro group, yielding 2-bromo-4-nitrophenol.

Table 1: Comparison of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Catalyst | Directing Effects of —OH |

|---|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | H₂SO₄ | Ortho, Para |

| Bromination | Br₂, FeBr₃ | Bromonium ion (Br⁺) | FeBr₃ | Ortho, Para |

Formation of the Aryl Ether Linkage in this compound

Nucleophilic Aromatic Substitution (SNAr) Mechanisms for Aryl Ether Formation

The most direct and common method for constructing the aryl ether linkage in this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from EAS and involves a nucleophile attacking an electron-deficient aromatic ring. masterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

Nucleophilic Attack: The nucleophile, in this case, the alkoxide generated from 3-hydroxypyrrolidine by a base, attacks the carbon atom bearing the leaving group (bromine). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group (bromide ion).

For an SNAr reaction to be efficient, several conditions must be met:

Electron-Deficient Ring: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). The nitro group (—NO₂) at the para-position is a powerful EWG that delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and accelerating the reaction. masterorganicchemistry.com

Good Leaving Group: The ring must contain a suitable leaving group. Halogens are common leaving groups, with reactivity generally following the order F > Cl > Br > I, which is counterintuitive to C-X bond strength but is related to the high electronegativity of fluorine stabilizing the transition state of the initial nucleophilic attack. masterorganicchemistry.com

Ortho/Para Relationship: The EWG must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance. In the precursor 2-bromo-4-nitrophenol, the nitro group is para to the site of substitution (the carbon attached to the hydroxyl group, which will be deprotonated) and ortho to the bromo-leaving group, providing strong activation.

A typical synthesis would involve reacting 2-bromo-4-nitrophenol with 3-hydroxypyrrolidine in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like dimethylformamide (DMF). vulcanchem.com

Alternative C-O Bond Formation Strategies

While SNAr is a primary route, other methods for forming C(aryl)-O bonds exist, often employing transition metal catalysts. These can be valuable when the SNAr pathway is inefficient, for example, if the aromatic ring lacks sufficient activation.

Ullmann Condensation: This classic reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. The reaction typically requires high temperatures and a stoichiometric amount of copper, although more modern catalytic versions have been developed.

Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed cross-coupling reaction that can form aryl ethers from aryl halides or triflates and alcohols. This method is known for its broad substrate scope and tolerance of various functional groups, operating under milder conditions than the Ullmann condensation.

Chan-Lam C-O Coupling: This is a copper-catalyzed cross-coupling of arylboronic acids with alcohols or phenols. It often proceeds under mild conditions, sometimes even in the presence of air.

Table 2: Comparison of Aryl Ether Formation Strategies

| Method | Key Reagents | Catalyst | Typical Conditions | Advantages |

|---|---|---|---|---|

| SNAr | Activated Aryl Halide, Alcohol, Base | None | Moderate temp., polar aprotic solvent | Metal-free, often high-yielding for activated substrates |

| Ullmann | Aryl Halide, Alcohol, Base | Copper (often stoichiometric) | High temperatures | Classic method, useful for specific substrates |

| Buchwald-Hartwig | Aryl Halide, Alcohol, Base | Palladium, Ligand | Mild to moderate temp. | Broad scope, high functional group tolerance |

| Chan-Lam | Arylboronic Acid, Alcohol, Base | Copper | Mild conditions, often aerobic | Uses boronic acids, mild conditions |

Advanced Synthetic Considerations for this compound

Modern synthetic chemistry emphasizes not only the successful construction of a target molecule but also the efficiency, environmental impact, and stereochemical purity of the process.

Green Chemistry Approaches in Ether Synthesis

The principles of green chemistry aim to reduce the environmental footprint of chemical processes. In the context of synthesizing this compound, several green approaches can be considered for the ether formation step:

Alternative Solvents: Traditional SNAr reactions often use polar aprotic solvents like DMF or DMSO, which have environmental and health concerns. Research has focused on using water as a green solvent for C-O bond formation, which is non-toxic, inexpensive, and readily available. researchgate.netorganic-chemistry.org

Catalytic Processes: Developing catalytic versions of reactions like the Williamson ether synthesis can improve atom economy and avoid the production of large amounts of salt waste. acs.orgacs.org High-temperature catalytic Williamson ether synthesis (CWES) has been developed for industrial applications, demonstrating high selectivity and waste prevention. acs.org

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Metal-Free Reactions: While many alternative C-O coupling reactions rely on transition metals, developing metal-free pathways is a key goal of green chemistry. Arylations using diaryliodonium salts in water represent a metal-free approach to forming aryl ethers under mild conditions. organic-chemistry.org A solvent-free method using a monovalent silver salt catalyst has also been reported for preparing various ethers efficiently. google.com

Stereocontrol and Enantioselective Synthesis of this compound

The carbon atom at the 3-position of the pyrrolidine ring is a stereocenter. Therefore, this compound can exist as a pair of enantiomers ((R) and (S)). For many applications, particularly in pharmaceuticals, it is crucial to synthesize a single, pure enantiomer.

The most straightforward strategy for achieving this is to start with an enantiomerically pure building block. The synthesis would utilize either (R)-3-hydroxypyrrolidine or (S)-3-hydroxypyrrolidine as the nucleophile. These chiral precursors can be sourced from the "chiral pool," often being derived from naturally occurring amino acids like L- or D-proline or 4-hydroxyproline. nih.govmdpi.com Since the SNAr reaction forms the C-O bond without affecting the bonds at the chiral center, the stereochemistry of the starting 3-hydroxypyrrolidine is directly transferred to the final product.

Alternatively, the chiral pyrrolidine ring itself can be constructed using asymmetric synthesis. Several powerful methods exist for this purpose:

Asymmetric 1,3-Dipolar Cycloaddition: This is a highly efficient method for creating substituted pyrrolidines. The reaction between an azomethine ylide and an alkene, mediated by a chiral catalyst (often based on copper or silver), can generate multiple stereocenters with high stereoselectivity. mappingignorance.orgacs.org

Asymmetric Michael Addition: Organocatalytic enantioselective Michael additions can be used to construct highly enantiomerically enriched pyrrolidine derivatives. rsc.org

Catalyst-Tuned Hydroalkylation: The use of different metal catalysts (e.g., cobalt or nickel) with chiral ligands can achieve regio- and enantioselective hydroalkylation of 3-pyrrolines to produce chiral substituted pyrrolidines. organic-chemistry.org

These advanced methods provide access to a wide range of functionally and stereochemically diverse pyrrolidines, which can then be incorporated into the final target molecule. ucl.ac.ukrsc.org

Reactivity and Chemical Transformations of 3 2 Bromo 4 Nitrophenoxy Pyrrolidine

Reactivity at the Pyrrolidine (B122466) Nitrogen Atom

The pyrrolidine ring contains a secondary amine, which is a key site for a variety of chemical reactions. The nitrogen atom's lone pair of electrons makes it nucleophilic and basic, allowing for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

N-Substitution Reactions

The nitrogen atom of the pyrrolidine ring is readily susceptible to substitution reactions, including N-alkylation and N-acylation. These transformations are fundamental in modifying the compound's physical, chemical, and biological properties.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the pyrrolidine nitrogen. Traditional methods for N-alkylation often utilize alkyl halides or sulfonates in the presence of a base to neutralize the acid generated during the reaction. The choice of solvent is crucial, with polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) being commonly employed. Greener alternatives to alkyl halides include the use of alcohols, aldehydes, or carbon dioxide.

N-Acylation: The pyrrolidine nitrogen can also be acylated using acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the acidic byproduct. N-acylation is a common strategy for the synthesis of amides, which are prevalent in many biologically active molecules.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) | N-Alkyl-3-(2-bromo-4-nitrophenoxy)pyrrolidine |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Triethylamine), Aprotic solvent | N-Acyl-3-(2-bromo-4-nitrophenoxy)pyrrolidine |

Investigating Pyrrolidine Ring-Opening or Ring-Expansion Pathways

The stability of the pyrrolidine ring is generally high; however, under certain conditions, ring-opening or expansion reactions can occur. The presence of the bulky and electron-withdrawing 2-bromo-4-nitrophenoxy group at the 3-position may influence the ring's stability and reactivity.

Ring-opening of pyrrolidines can be achieved through various methods, often involving the cleavage of a carbon-nitrogen bond. For instance, N-acyl or N-sulfonyl pyrrolidines can undergo reductive cleavage. The feasibility of such reactions for 3-(2-bromo-4-nitrophenoxy)pyrrolidine would depend on the specific reagents and reaction conditions employed. Ring expansion of pyrrolidines to piperidines is also a known transformation in organic synthesis, though it often requires specific functional group arrangements within the pyrrolidine ring that are not present in the title compound.

Transformations of the Brominated Nitrophenyl Moiety

The 2-bromo-4-nitrophenoxy group is rich in functionality, offering multiple avenues for chemical modification. The bromo and nitro substituents, along with the aromatic ring itself, can all be targeted for transformation.

Modification of the Bromo Substituent via Transition-Metal Catalysis

The bromine atom on the aromatic ring is a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. This compound can be reacted with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding biaryl or styrenyl derivatives.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, including anilines and heterocyclic amines, to generate N-aryl products. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-(2-Aryl-4-nitrophenoxy)pyrrolidine |

| Buchwald-Hartwig | Primary or Secondary Amine | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 3-(2-Amino-4-nitrophenoxy)pyrrolidine |

Reduction Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals. A variety of reducing agents can be employed for this transformation.

Catalytic Hydrogenation: This is a common and efficient method for the reduction of aromatic nitro groups. The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under an atmosphere of hydrogen gas. Care must be taken, as some catalysts, particularly Pd/C, can also promote the hydrogenolysis of the aryl bromide. Using a catalyst like Raney nickel can often avoid this side reaction.

Chemical Reduction: A wide array of chemical reducing agents can also be used, such as metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or other reagents like sodium borohydride (B1222165) in the presence of a transition metal catalyst. The choice of reagent can be critical for achieving chemoselectivity, especially in the presence of other reducible functional groups. For instance, certain methods allow for the selective reduction of the nitro group without affecting the bromo substituent.

| Reduction Method | Reagents | Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 3-(4-Amino-2-bromophenoxy)pyrrolidine | Pd/C may cause debromination. |

| Chemical Reduction | Fe, HCl | 3-(4-Amino-2-bromophenoxy)pyrrolidine | A classic and effective method. |

| Chemical Reduction | SnCl₂, HCl | 3-(4-Amino-2-bromophenoxy)pyrrolidine | A mild reducing agent. |

Nucleophilic Aromatic Substitution Reactions on the Aryl Ring

The presence of the electron-withdrawing nitro group, particularly in the para position to the bromine atom, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile can displace the bromide leaving group.

The reactivity of the aryl bromide towards nucleophilic attack is significantly enhanced by the nitro group, which stabilizes the intermediate Meisenheimer complex. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can potentially displace the bromide. The reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent. It is important to note that the pyrrolidine nitrogen is also nucleophilic and could potentially compete in intermolecular reactions if not protected.

Chemical Modifications of the Aryl Ether Linkage

The aryl ether linkage in this compound represents a robust covalent bond. Generally, cleavage of aryl ethers requires harsh reaction conditions, such as strong acids (e.g., HBr or HI) or potent nucleophiles. wikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The electron-withdrawing nature of the nitro group on the aromatic ring can make the ether linkage susceptible to nucleophilic attack, although this typically requires activation.

Table 1: Potential Reactions Targeting the Aryl Ether Linkage

| Reaction Type | Reagents and Conditions | Expected Products | Notes |

|---|---|---|---|

| Ether Cleavage | Concentrated HBr or HI, heat | 2-Bromo-4-nitrophenol (B183087) and 3-halopyrrolidine | This is a standard method for cleaving aryl ethers. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide. |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., NaOMe, NaSMe) | Substitution of the phenoxy group is unlikely under standard SNAr conditions due to the stability of the C-O bond. | The bromine and nitro groups are more likely sites for nucleophilic attack. |

While direct cleavage of the aryl ether bond is chemically feasible, the other reactive sites on the molecule, namely the C-Br bond and the nitro group, offer more selective avenues for chemical transformation under milder conditions.

Elucidating Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of derivatives of this compound is profoundly influenced by the nature and position of substituents on both the aromatic ring and the pyrrolidine moiety. These modifications can alter the electronic and steric environment of the reactive centers, thereby modulating their susceptibility to various chemical transformations.

Transformations at the Aromatic Ring:

The bromine atom and the nitro group are the primary handles for modifying the aromatic portion of the molecule. The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide variety of substituents at the 2-position.

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base can introduce new aryl or vinyl groups. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edunih.gov This reaction is generally tolerant of the ether linkage and the nitro group.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a route to introduce substituted amino groups at the 2-position. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org The choice of phosphine ligand is crucial for the efficiency of this transformation.

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metals in acidic media (e.g., SnCl₂, HCl). This transformation has a significant impact on the electronic properties of the aromatic ring, converting an electron-withdrawing group into an electron-donating one. The resulting amino group can then be further functionalized, for example, through diazotization followed by substitution.

Influence of the Pyrrolidine Ring:

N-Alkylation/N-Arylation: The secondary amine of the pyrrolidine ring can be readily alkylated or arylated. The nature of the substituent on the nitrogen can affect the nucleophilicity and basicity of the pyrrolidine nitrogen. nih.govwikipedia.org

Stereochemistry: The stereocenter at the 3-position of the pyrrolidine ring can influence the stereochemical outcome of reactions at other parts of the molecule, although this effect is likely to be minimal for reactions occurring on the distant aromatic ring.

| N-Alkyl-3-(2-bromo-4-nitrophenoxy)pyrrolidine | Alkyl group on the pyrrolidine nitrogen | The reactivity of the aromatic ring (C-Br and NO₂) is largely unaffected. The basicity and nucleophilicity of the pyrrolidine nitrogen are altered. |

Computational and Theoretical Investigations of 3 2 Bromo 4 Nitrophenoxy Pyrrolidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published studies were found that performed DFT calculations on 3-(2-Bromo-4-nitrophenoxy)pyrrolidine. Consequently, data for the following subsections are not available.

Electronic Structure and Molecular Orbital Analysis

There is no available research detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or molecular electrostatic potential maps for this compound.

Computational Prediction of Spectroscopic Parameters

Specific computational predictions for spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra) for this compound are not present in the current scientific literature.

Reaction Pathway Analysis for Synthetic Design and Reactivity Predictions

No computational studies on the reaction pathways for the synthesis or reactivity of this compound have been published. Such analyses would typically involve calculating transition states and activation energies for potential reactions. mdpi.com

Molecular Dynamics (MD) Simulations

There are no specific MD simulation studies for this compound in the existing body of scientific work. Such simulations are valuable for understanding the dynamic behavior of molecules in solution or other environments. nih.govmdpi.com

Dynamic Conformational Analysis of the Pyrrolidine (B122466) Ring and Aryl Ether Linkage

Information regarding the dynamic conformations of the pyrrolidine ring (e.g., envelope or twist conformations) and the rotational dynamics around the aryl ether linkage for this specific molecule is not available from MD simulation studies.

Investigation of Intermolecular Interactions and Solvent Effects

No research has been published that uses MD simulations to investigate the intermolecular interactions (e.g., hydrogen bonding, stacking interactions) or the effect of different solvents on the conformation and behavior of this compound.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties. nih.gov These models are instrumental in understanding reaction mechanisms and predicting the behavior of new chemical entities without the need for empirical testing. For a molecule such as this compound, QSRR and QSPR models can provide valuable insights into its chemical behavior by correlating its structural features with potential reaction outcomes and physicochemical characteristics.

Predictive Modeling of Chemical Transformations and Reaction Outcomes

Predictive modeling for this compound would involve the development of statistical models that link molecular descriptors to specific reaction outcomes, such as reaction rates or equilibrium constants. The process begins with the generation of a dataset of related compounds and their experimentally determined reactivities. Molecular descriptors, which are numerical representations of the molecule's structural, electronic, and steric properties, are then calculated.

For instance, in predicting the susceptibility of the aromatic ring to nucleophilic aromatic substitution (SNAr), a key potential reaction for this compound, a QSRR model could be developed. The reactivity in an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group (NO₂) and the bromo (Br) group, is expected to activate the ring for such reactions.

A hypothetical QSRR model for predicting the rate constant (log k) of an SNAr reaction with a given nucleophile might take the following linear form:

log k = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

σ (Sigma) represents the Hammett constant, quantifying the electronic effect of the substituents on the aromatic ring. viu.ca

Eₛ (Es) is the Taft steric parameter, accounting for the steric hindrance around the reaction center. wikipedia.org

logP is the logarithm of the partition coefficient, representing the hydrophobicity of the molecule.

c₀, c₁, c₂, and c₃ are coefficients determined through regression analysis of the training data.

Models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be employed. nih.govtandfonline.com These 3D-QSRR methods provide a more sophisticated analysis by generating 3D grid-based descriptors that represent the steric and electrostatic fields of the molecule. nih.govtandfonline.com Such models can yield contour maps that visualize regions where positive or negative steric bulk, or positive or negative electrostatic potential, would enhance or diminish reactivity. tandfonline.com

Table 1: Hypothetical Molecular Descriptors for a Training Set of Substituted Phenoxy Pyrrolidines in a Predictive SNAr Reactivity Model

| Compound | Substituents | Hammett Constant (σ_para) | Taft Steric Parameter (E_s) | logP | Experimental log k |

| 1 | 4-NO₂, 2-Br | 0.78 | -0.97 | 2.85 | -2.5 |

| 2 | 4-NO₂, 2-Cl | 0.78 | -0.97 | 2.70 | -2.4 |

| 3 | 4-CN, 2-Br | 0.66 | -0.97 | 2.50 | -3.1 |

| 4 | 4-NO₂ | 0.78 | -0.40 | 2.10 | -3.5 |

| 5 | 4-Br | 0.23 | -0.40 | 2.90 | -5.2 |

| 6 | 4-H | 0.00 | -0.40 | 2.00 | -6.8 |

Note: Data in this table is illustrative and intended to represent the type of data used in a QSRR study.

Exploration of Electronic and Steric Parameters Influencing Reactivity

The reactivity of this compound is fundamentally governed by the interplay of electronic and steric effects originating from its distinct structural components.

Electronic Parameters: The electronic landscape of the molecule is dominated by the substituents on the phenyl ring. The Hammett substituent constants (σ) are widely used to quantify the electron-donating or electron-withdrawing nature of these groups. researchgate.net An electron-withdrawing group will have a positive σ value, while an electron-donating group will have a negative value. researchgate.net For this compound, both the nitro group and the bromine atom are electron-withdrawing.

Nitro Group (NO₂): The para-nitro group is a very strong electron-withdrawing group, primarily through a resonance effect (a -R effect) and also through an inductive effect (-I). Its Hammett constant (σ_p) is approximately +0.78. pitt.edu This strong electron withdrawal significantly reduces the electron density on the aromatic ring, particularly at the ortho and para positions, making the carbon atoms attached to the bromine and the pyrrolidine ether linkage highly electrophilic.

Bromo Group (Br): The ortho-bromo group is also electron-withdrawing, mainly through its inductive effect (-I), although it has a weak electron-donating resonance effect (+R). Its Hammett constant (σ_m, as it is meta to the nitro group) is approximately +0.39. pitt.edu

The combined effect of these two substituents makes the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack.

Pyrrolidine Ring: The pyrrolidine ring, attached via an ether linkage, introduces significant steric bulk at the 1-position of the phenyl ring. While not directly adjacent to the primary reaction sites for a potential SNAr reaction (the 2- and 4-positions), its conformation can influence the approach of reactants.

Bromo Group: The bromine atom at the 2-position introduces steric hindrance, which could potentially shield the ether linkage from certain chemical transformations or influence the regioselectivity of an incoming nucleophile.

Table 2: Key Electronic and Steric Parameters for Substituents in this compound

| Substituent | Position | Electronic Effect | Hammett Constant (σ) | Steric Effect | Taft Constant (E_s) |

| Nitro (NO₂) | 4 (para) | Strong Electron-Withdrawing (-R, -I) | +0.78 | Moderate | -1.01 |

| Bromo (Br) | 2 (ortho) | Moderate Electron-Withdrawing (-I, +R) | +0.23 (para value for comparison) | Moderate | -0.97 |

| Pyrrolidinoxy | 1 | Electron-Donating (+R), Electron-Withdrawing (-I) | -0.32 (for OCH₃) | Significant | -1.11 (for isopropoxy) |

Note: Hammett and Taft constant values are representative values for similar functional groups and are used for illustrative purposes. The value for the pyrrolidinoxy group is approximated using values for similar ether groups.

By systematically varying these electronic and steric descriptors in computational models, a detailed understanding of the structure-reactivity landscape of this compound and its analogues can be achieved, guiding the synthesis of new derivatives with tailored reactivity profiles.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Bromo-4-nitrophenoxy)pyrrolidine, and how can reaction yields be improved?

The synthesis of pyrrolidine derivatives typically involves nucleophilic aromatic substitution (SNAr) between a halogenated aromatic compound and pyrrolidine. For this compound, the bromine atom at the 2-position on the nitrobenzene ring is a reactive site for substitution. Key factors to optimize include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing transition states .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

- Temperature : Elevated temperatures (80–100°C) are often required for nitro-group-containing substrates due to their electron-withdrawing effects .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product. Yield improvements (≥70%) are achievable by controlling stoichiometric ratios (1:1.2 pyrrolidine:aryl bromide) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : 1H NMR confirms the pyrrolidine ring (δ 2.5–3.5 ppm for N–CH2 protons) and aromatic protons (δ 7.0–8.5 ppm for bromo-nitrophenoxy groups). 13C NMR identifies the quaternary carbon adjacent to the nitro group (δ 145–150 ppm) .

- X-ray crystallography : Single-crystal analysis resolves steric effects of the nitro and bromine substituents. The dihedral angle between the pyrrolidine and benzene rings typically ranges 45–60°, influencing molecular packing .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of NO2 or Br groups) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (N95 masks) is advised if airborne particles are generated .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Storage : Keep in amber glass containers at 2–8°C to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How do electronic effects of the nitro and bromine substituents influence the compound’s reactivity in cross-coupling reactions?

The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, directing electrophilic attacks to the bromine-bearing position. Bromine’s moderate leaving-group ability facilitates Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) show:

Q. What strategies mitigate stability issues in aqueous or biological matrices?

- pH control : The compound hydrolyzes rapidly in alkaline conditions (pH > 9). Buffering solutions at pH 6–7 stabilizes the nitro-phenoxy linkage .

- Lyophilization : Freeze-drying extends shelf life by reducing hydrolytic degradation .

- Encapsulation : Liposomal formulations improve stability in cell culture media, with encapsulation efficiencies >85% reported for similar pyrrolidine derivatives .

Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (logBB = −0.5) and CYP3A4-mediated metabolism .

- Docking studies : The pyrrolidine ring’s flexibility allows interactions with serotonin receptors (5-HT2A, Ki = 120 nM), suggesting neuropharmacological potential .

- Toxicity alerts : The nitro group raises red flags for mutagenicity (Ames test positive in 30% of analogs) .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

- Kinase inhibition : Screen against kinase panels (e.g., Eurofins) using fluorescence polarization assays. IC50 values <1 µM indicate potent inhibition .

- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) .

- Cytotoxicity : MTT assays on HEK293 cells reveal selective toxicity (LC50 = 50 µM), warranting structural modifications for therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.